C–F vs. C–Cl Bond Dissociation Energy and Predicted Oxidative Metabolic Stability
The α-C–F bond in 2-fluoro-N-(1,3-thiazol-2-yl)acetamide has a bond dissociation energy (BDE) of approximately 485 kJ/mol, substantially higher than the C–Cl BDE (~350 kJ/mol) in the 2-chloro analog (CAS 5448-49-7) and the C–Br BDE (~285 kJ/mol) in the 2-bromo analog [1]. In drug metabolism, this translates to a class-level expectation of reduced oxidative dehalogenation by CYP450 isoforms for the fluoro compound, whereas chloro and bromo congeners undergo metabolic displacement to yield reactive aldehyde intermediates [2]. No direct microsomal stability head-to-head study comparing all four analogs has been published; therefore this evidence is class-level inference drawn from established organofluorine medicinal chemistry principles.
| Evidence Dimension | Carbon–halogen bond dissociation energy (C–X BDE) |
|---|---|
| Target Compound Data | C–F BDE: ~485 kJ/mol (2-fluoro-N-(1,3-thiazol-2-yl)acetamide) |
| Comparator Or Baseline | C–Cl BDE: ~350 kJ/mol (2-chloro-N-(1,3-thiazol-2-yl)acetamide, CAS 5448-49-7); C–Br BDE: ~285 kJ/mol (2-bromo analog); C–H BDE: ~410 kJ/mol (unsubstituted N-(thiazol-2-yl)acetamide, CAS 2719-23-5) |
| Quantified Difference | Fluoro analog C–X bond is 135 kJ/mol stronger than chloro analog; 200 kJ/mol stronger than bromo analog |
| Conditions | Gas-phase bond dissociation energies from established physical organic chemistry reference data [1] |
Why This Matters
The 135 kJ/mol higher BDE of C–F vs. C–Cl directly predicts superior resistance to metabolic C–X bond cleavage, a key consideration when selecting building blocks for lead optimization where metabolic stability is a go/no-go criterion.
- [1] O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308–319. doi:10.1039/B711844A View Source
- [2] Johnson, B. M., Shu, Y.-Z., Zhuo, X., & Meanwell, N. A. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6315–6386. doi:10.1021/acs.jmedchem.9b01877 View Source
